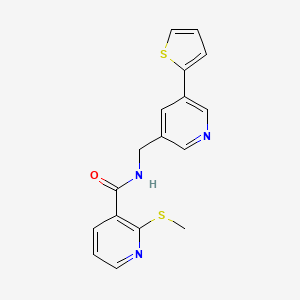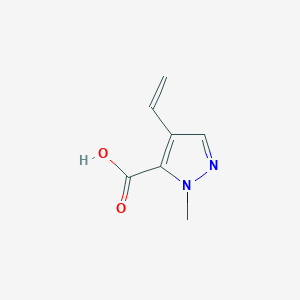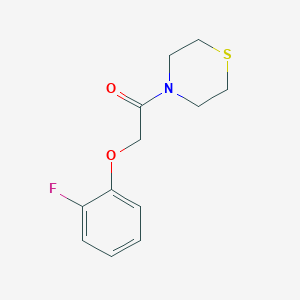
2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone, also known as FPTK, is a synthetic compound used in scientific research. It is a potent inhibitor of protein tyrosine kinases, which are enzymes that play a critical role in cell signaling pathways. FPTK has been studied extensively for its potential therapeutic applications in cancer treatment and other diseases.
作用机制
2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone is a potent inhibitor of protein tyrosine kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting these enzymes, 2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone disrupts the signaling pathways that are critical for the growth and proliferation of cancer cells. 2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone has been shown to target specific tyrosine kinases, such as c-Src and Bcr-Abl, which are known to be involved in the development and progression of cancer.
Biochemical and Physiological Effects:
2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. In vivo studies have shown that 2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone reduces tumor growth and metastasis in animal models of cancer.
实验室实验的优点和局限性
One of the advantages of 2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone is its specificity for protein tyrosine kinases. This makes it a valuable tool for studying the role of tyrosine kinases in cancer and other diseases. However, 2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone also has some limitations. It is a synthetic compound, which means that it may not accurately reflect the activity of natural compounds in the body. Additionally, 2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone may have off-target effects that could complicate its use in research.
未来方向
There are many potential future directions for research on 2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone. One area of interest is the development of more specific inhibitors of protein tyrosine kinases. Another area of interest is the combination of 2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone with other drugs to enhance its therapeutic efficacy. Additionally, 2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone could be studied for its potential use in the treatment of other diseases beyond cancer, such as Alzheimer's disease and diabetes.
Conclusion:
In conclusion, 2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone is a synthetic compound that has been extensively studied for its potential therapeutic applications in cancer treatment and other diseases. It is a potent inhibitor of protein tyrosine kinases, which play a critical role in cell signaling pathways. 2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone has been shown to have a number of biochemical and physiological effects, and it has both advantages and limitations for use in lab experiments. There are many potential future directions for research on 2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone, which could lead to new insights into its therapeutic potential.
合成方法
2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone can be synthesized through a multi-step process involving the reaction of 2-fluorophenol with thiomorpholine and ethyl chloroformate. The reaction yields a white crystalline solid, which can be purified through recrystallization. This synthesis method has been optimized to produce high yields of 2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone with high purity.
科学研究应用
2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and diabetes.
属性
IUPAC Name |
2-(2-fluorophenoxy)-1-thiomorpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2S/c13-10-3-1-2-4-11(10)16-9-12(15)14-5-7-17-8-6-14/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVWIXSIBGSBSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenoxy)-1-(thiomorpholin-4-yl)ethan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

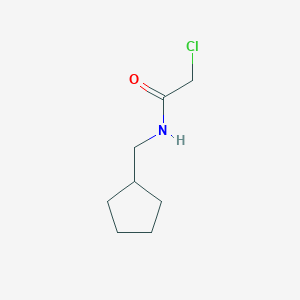
![3-(3-methoxyphenyl)-1-methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole](/img/structure/B2677760.png)
![N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2677761.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2677765.png)
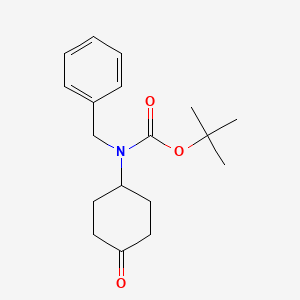
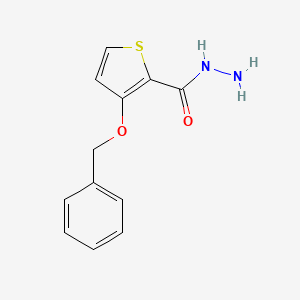
![5-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2677772.png)
![4-bromo-5-{[(N'-{[(4-methoxyphenyl)methylidene]amino}carbamimidoyl)sulfanyl]methyl}-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one hydrobromide](/img/structure/B2677774.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2677775.png)
![2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole](/img/structure/B2677777.png)
